

Unraveling the Dual-Action Mechanism of PonatiLink-1-24: A Technical Guide

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Compound of Interest					
Compound Name:	PonatiLink-1-24				
Cat. No.:	B12391916	Get Quote			

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This technical guide provides an in-depth analysis of **PonatiLink-1-24**, a novel bitopic inhibitor of the Bcr-Abl fusion protein. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, kinase signaling, and medicinal chemistry.

Introduction: A New Paradigm in Kinase Inhibition

PonatiLink-1-24 represents a significant advancement in the targeted therapy of Chronic Myeloid Leukemia (CML). As a bitopic inhibitor, it is ingeniously designed to simultaneously engage two distinct functional sites on the Abl kinase domain of the Bcr-Abl protein. This dual-binding mechanism offers the potential for enhanced potency and the ability to overcome common resistance mutations that plague existing Bcr-Abl inhibitors.

Structurally, **PonatiLink-1-24** is a conjugate molecule, comprising the ATP-competitive inhibitor ponatinib linked to the allosteric inhibitor asciminib via a flexible polyethylene glycol (PEG) linker. This unique architecture allows **PonatiLink-1-24** to anchor itself to both the ATP-binding site and the myristoyl pocket of the Abl kinase domain, leading to a profound and durable inhibition of its activity.

Quantitative Analysis of Inhibitory Potency



The inhibitory activity of **PonatiLink-1-24** has been quantified against both wild-type Bcr-Abl and the notoriously drug-resistant T315I mutant. The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from cell-based assays.

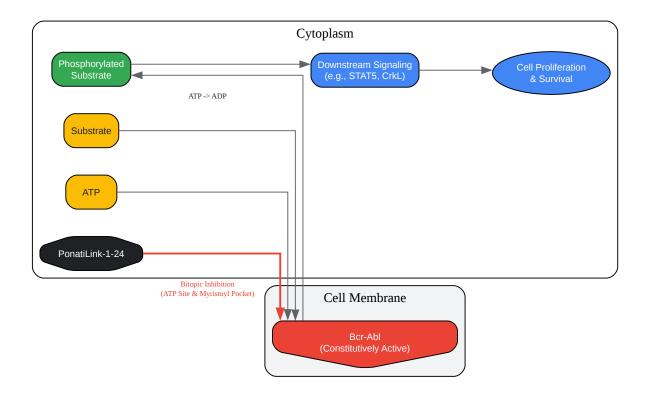
Compound	Target	Cell Line	Assay Type	IC50 (nM)
PonatiLink-1-24	Wild-type Bcr-Abl	K562	Cell Viability	~37
PonatiLink-1-24	Bcr-Abl (T315I)	K562 (engineered)	Cell Viability	~2.5

Note: The quantitative data is based on studies of PonatiLink-1-PEG24, which is understood to be structurally analogous to **PonatiLink-1-24**.

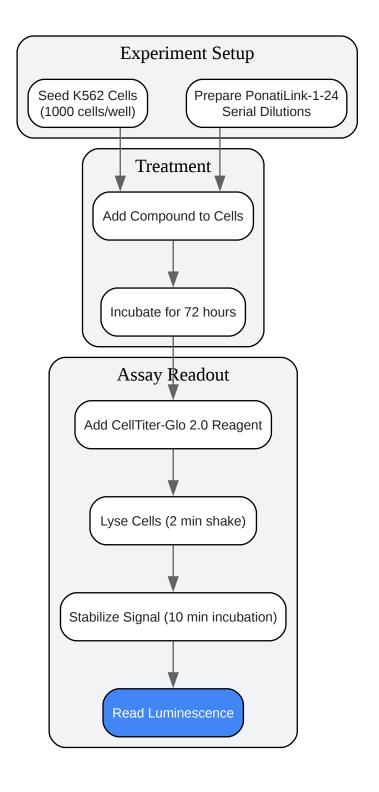
Mechanism of Action: Bitopic Inhibition of Bcr-Abl Signaling

PonatiLink-1-24 exerts its therapeutic effect by disrupting the constitutively active Bcr-Abl signaling cascade, a central driver of CML pathogenesis. The bitopic nature of its binding confers a highly potent and specific inhibitory action.









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